Ethyl 2-Fluoropropionate

Description

The exact mass of the compound Ethyl 2-Fluoropropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102760. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-Fluoropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Fluoropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

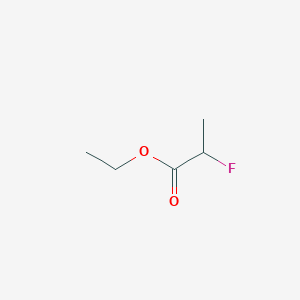

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-43-9 | |

| Record name | 349-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-Fluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Ethyl 2-Fluoropropionate?

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Fluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoropropionate is a versatile fluorinated ester that serves as a critical building block in modern organic synthesis. Its unique physicochemical properties, imparted by the strategic placement of a fluorine atom, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-fluoropropionate, alongside practical insights into its handling, synthesis, and applications.

Introduction: The Significance of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. The high electronegativity and small size of the fluorine atom can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. Ethyl 2-fluoropropionate, with its chiral center and reactive ester functionality, offers a readily accessible source for introducing a fluorinated propionate moiety. This guide is intended to be a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

The fundamental physical properties of Ethyl 2-fluoropropionate are summarized in the table below. These parameters are critical for its use in reaction design, process scale-up, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉FO₂ | [1][2] |

| Molecular Weight | 120.12 g/mol | [1][2][3] |

| CAS Registry Number | 349-43-9 | [1][3] |

| Appearance | Colorless to light yellow, clear liquid | [3][4] |

| Boiling Point | 121-142 °C | [1][3][5] |

| Melting Point | -29 °C | [1][6] |

| Density | 0.997 - 1.03 g/cm³ | [5][7][8] |

| Refractive Index (n20/D) | ~1.38 | [4] |

| Flash Point | 29-30 °C | [5][7] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [3] |

Note: The reported values for boiling point and density exhibit some variation across different sources, which can be attributed to differences in measurement conditions and sample purity.

Spectroscopic Characterization

Accurate characterization of Ethyl 2-fluoropropionate is paramount for its effective use. The following spectroscopic techniques are routinely employed for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-fluoropropionate.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key expected signals include a quartet for the methylene protons of the ethyl group, a triplet for the methyl protons of the ethyl group, a doublet of quartets for the methine proton at the C2 position (due to coupling with both the adjacent methyl protons and the fluorine atom), and a doublet for the methyl protons at the C3 position.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a simple and effective method to confirm the presence and purity of the fluorinated compound, typically showing a single resonance with coupling to the adjacent protons.[5]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine the molecular weight and fragmentation pattern of Ethyl 2-fluoropropionate, confirming its identity and assessing its purity.[5][9]

Synthesis and Reactivity

Synthetic Routes

A common laboratory and industrial-scale synthesis of Ethyl 2-fluoropropionate involves the nucleophilic substitution of a leaving group at the C2 position of an ethyl propionate derivative with a fluoride source. One established method is the fluorination of ethyl 2-chloropropionate using potassium fluoride in an appropriate solvent.[1][10]

The choice of solvent and phase transfer catalyst is critical to achieving high yields and minimizing side reactions.

Chemical Reactivity

The reactivity of Ethyl 2-fluoropropionate is dominated by its ester functionality. It readily undergoes nucleophilic acyl substitution reactions, allowing for the conversion of the ester to amides, carboxylic acids, and other derivatives. The presence of the electron-withdrawing fluorine atom at the α-position can influence the reactivity of the ester and the acidity of the α-proton.

Experimental Protocol: Quality Control via Gas Chromatography (GC)

To ensure the purity of Ethyl 2-fluoropropionate for synthetic applications, a standardized gas chromatography protocol is essential.

Objective: To determine the purity of an Ethyl 2-fluoropropionate sample.

Materials:

-

Ethyl 2-fluoropropionate sample

-

High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Ethyl 2-fluoropropionate sample (e.g., 1% v/v) in the chosen solvent.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Use a suitable carrier gas (e.g., helium or nitrogen) at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to Ethyl 2-fluoropropionate based on its retention time.

-

Calculate the area percent of the main peak to determine the purity of the sample.

-

Causality behind Experimental Choices:

-

The use of a temperature ramp in the oven program allows for the separation of components with different boiling points.

-

The FID is a robust and sensitive detector for organic compounds.

-

Dilution of the sample prevents column overloading and ensures accurate peak integration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Ethyl 2-fluoropropionate.

Caption: Workflow for the synthesis, purification, and analysis of Ethyl 2-fluoropropionate.

Applications in Research and Development

Ethyl 2-fluoropropionate is a key intermediate in the synthesis of a wide range of bioactive molecules.

-

Pharmaceuticals: It is used in the development of fluorinated drugs, where the fluorine atom can enhance metabolic stability and binding affinity.[4] It has been utilized as a reagent in the synthesis of nicotinic acid receptor agonists for treating dyslipidemia.[10]

-

Agrochemicals: The incorporation of fluorine can lead to pesticides and herbicides with improved efficacy and selectivity.[4]

-

Materials Science: The unique properties imparted by fluorine make it a valuable component in the synthesis of specialty polymers and other advanced materials.[4]

-

Lithium-Ion Batteries: It is also used as a solvent in electrolytes for lithium secondary batteries.[10]

Safety and Handling

Ethyl 2-fluoropropionate is a flammable liquid and should be handled with appropriate precautions.[2] It can cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]

Conclusion

Ethyl 2-fluoropropionate is a valuable and versatile chemical entity with a growing number of applications in science and industry. A thorough understanding of its physical and chemical properties is essential for its safe and effective utilization. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical constants to its spectroscopic signature and synthetic utility. As the demand for sophisticated fluorinated molecules continues to grow, the importance of Ethyl 2-fluoropropionate as a key building block is set to increase.

References

-

PubChem. (n.d.). Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 2-fluoropropanoate - 349-43-9, C5H9FO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-fluoropropionate d'éthyle. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropropionic acid ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. Buy Ethyl 2-Fluoropropionate | 349-43-9 [smolecule.com]

- 2. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 2-fluoropropionate | 127306-59-6 [chemicalbook.com]

- 7. Ethyl 2-fluoropropionate CAS#: 349-43-9 [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Ethyl 2-fluoropropionate | 349-43-9 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-Fluoropropionate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoropropionate (CAS No. 349-43-9) is a crucial fluorinated building block in modern organic and medicinal chemistry. The strategic placement of a fluorine atom on the α-carbon of the propionate scaffold imparts unique stereoelectronic properties that are highly sought after in the design of novel agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview of ethyl 2-fluoropropionate, encompassing its physicochemical properties, prevalent synthetic methodologies, characteristic reactivity, and key applications. By blending theoretical principles with practical, field-proven protocols, this document serves as an essential resource for scientists leveraging this versatile reagent in their research and development endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in an experimental setting. Ethyl 2-fluoropropionate is a colorless liquid with properties that necessitate careful handling in a laboratory environment.

Table 1: Key Physicochemical and Safety Data for Ethyl 2-Fluoropropionate

| Property | Value | Source |

| CAS Number | 349-43-9 | |

| Molecular Formula | C₅H₉FO₂ | |

| Molecular Weight | 120.12 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 118-119 °C (lit.) | |

| Density | 1.034 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.379 (lit.) | |

| Flash Point | 77 °F (25 °C) | |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Note: The listed properties are typical values and may vary slightly between suppliers.

Synthesis and Manufacturing Overview

The production of ethyl 2-fluoropropionate is most commonly achieved through two primary pathways: the esterification of 2-fluoropropionic acid or via nucleophilic fluorination of a suitable precursor. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements (for chiral variants).

A generalized workflow for the esterification route, which is common for bulk manufacturing, is outlined below. This method involves the acid-catalyzed reaction of 2-fluoropropionic acid with ethanol, typically with the removal of water to drive the equilibrium towards the product.

Figure 1: Generalized workflow for the synthesis of Ethyl 2-Fluoropropionate via esterification.

Core Reactivity and Mechanistic Considerations

The chemical behavior of ethyl 2-fluoropropionate is dominated by the interplay between the electron-withdrawing fluorine atom and the ester functional group. This interaction is the primary source of its utility in synthesis.

-

α-Proton Acidity: The fluorine atom significantly increases the acidity of the α-proton (the hydrogen on the same carbon). This makes deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) facile, generating a fluorinated enolate. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds at the α-position, which is a cornerstone of its application in building molecular complexity.

-

Nucleophilic Acyl Substitution: The ester moiety can undergo standard nucleophilic acyl substitution reactions. For instance, it can be hydrolyzed to the parent carboxylic acid, reduced to the corresponding alcohol, or reacted with organometallic reagents to form ketones. The α-fluoro substituent can influence the rate of these reactions due to its inductive effect.

Figure 2: Key reactivity sites of Ethyl 2-Fluoropropionate.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and bioavailability. Ethyl 2-fluoropropionate serves as a readily available source of the α-fluoropropionyl moiety found in several active pharmaceutical ingredients.

A notable example is in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where a stereogenic center bearing a fluorine atom is required. The ability to perform diastereoselective or enantioselective alkylations on the enolate derived from ethyl 2-fluoropropionate is a powerful tool for controlling the stereochemistry of the final product.

Experimental Protocol: Base-Mediated α-Alkylation

The following protocol details a representative procedure for the alkylation of ethyl 2-fluoropropionate. This procedure is a self-validating system; successful execution will result in a new C-C bond, verifiable by standard analytical techniques like NMR and Mass Spectrometry.

Objective: To synthesize Ethyl 2-fluoro-2-methylpropionate via alkylation with methyl iodide.

Materials:

-

Ethyl 2-fluoropropionate (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Methyl iodide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Base Preparation (LDA formation): In the reaction flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Enolate Formation: Add a solution of ethyl 2-fluoropropionate in anhydrous THF to the LDA solution dropwise, again keeping the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.

-

Quenching and Workup: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or distillation to yield the pure Ethyl 2-fluoro-2-methylpropionate.

References

Molecular structure of Ethyl 2-Fluoropropionate

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-Fluoropropionate

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a paramount tool in modern medicinal chemistry and materials science. The unique stereoelectronic properties imparted by fluorine can dramatically alter a molecule's physical, chemical, and biological profile. Ethyl 2-fluoropropionate, a chiral fluorinated ester, stands out as a critical building block in this domain. Its value is not merely as a synthetic intermediate but as a model system for understanding the nuanced effects of α-fluorination on ester reactivity and conformation. This guide, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of its molecular architecture, from synthesis and spectroscopic characterization to its conformational landscape and practical applications.

Core Molecular Identity and Physicochemical Properties

Ethyl 2-fluoropropionate is a colorless to light-yellow liquid characterized by an ester functional group with a fluorine atom on the alpha-carbon.[1][2] This single atomic substitution is the key to its unique properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-fluoropropanoate | [3] |

| Synonyms | Ethyl α-fluoropropionate, 2-Fluoropropionic acid ethyl ester | [1][3] |

| CAS Number | 349-43-9 | [1][3] |

| Molecular Formula | C₅H₉FO₂ | [1][3] |

| Molecular Weight | 120.12 g/mol | [1][3][4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 121-142 °C | [1][4][5] |

| Density | ~0.997 - 1.03 g/mL | [4][5] |

| Flash Point | ~29 - 30 °C | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

Synthesis: The Gateway to a Key Intermediate

The reliable synthesis of ethyl 2-fluoropropionate is crucial for its application. A common and effective laboratory-scale method involves a nucleophilic substitution reaction where a chlorine atom is displaced by fluoride.

Expertise in Practice: Why this Protocol Works

The selected protocol utilizes a halide exchange (Halex) reaction. Ethyl 2-chloropropionate serves as a readily available precursor.[6] Potassium fluoride is the fluoride source, but its efficacy is significantly enhanced by a phase-transfer catalyst, such as tetrabutylammonium bromide. The catalyst facilitates the transport of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the potassium cation, leaving a more "naked" and highly nucleophilic fluoride anion, thereby accelerating the rate of the Sₙ2 reaction.

Experimental Protocol: Synthesis from Ethyl 2-Chloropropionate

-

Apparatus Setup: Equip a 2L four-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add 1100 g of anhydrous dimethylformamide (DMF), 273 g (2.0 mol) of ethyl 2-chloropropionate, 54 g of tetrabutylammonium bromide, and 255.2 g of spray-dried potassium fluoride.[2]

-

Reaction Execution: Begin vigorous stirring and gently heat the mixture to 100°C under a nitrogen atmosphere.[2] Maintain this temperature and continue stirring for 12 hours to ensure the reaction proceeds to completion.[2]

-

Work-up and Purification: After cooling the reaction mixture to room temperature, perform a simple distillation to remove the bulk of the DMF. The remaining residue can then be purified by fractional distillation under reduced pressure to isolate the ethyl 2-fluoropropionate.

-

Validation: The purity of the final product (target: >99%) should be confirmed by Gas Chromatography (GC) and its identity verified by NMR spectroscopy.

Elucidating the Molecular Structure: A Spectroscopic Approach

A multi-technique spectroscopic analysis is required to unequivocally confirm the molecular structure of ethyl 2-fluoropropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation, providing detailed information about the connectivity and chemical environment of each atom. Spectral data is available on public databases like PubChem.[3]

-

¹H NMR: The proton spectrum reveals the ethyl group as a triplet (CH₃, ~1.3 ppm) and a quartet (OCH₂, ~4.2 ppm). The methyl group on the propionate backbone appears as a doublet (~1.5 ppm) due to coupling with the adjacent methine proton. The key signal is the α-proton (CHF), which is split into a doublet of quartets (~5.0 ppm) by the large one-bond coupling to fluorine and the three-bond coupling to the adjacent methyl protons.

-

¹³C NMR: The carbon spectrum shows the ethyl group carbons and the three carbons of the propionate backbone. The most informative signal is that of the α-carbon (C2), which appears as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 180-190 Hz. This large coupling is characteristic of a carbon directly bonded to fluorine.[7]

-

¹⁹F NMR: A single resonance is observed in the fluorine spectrum, confirming the presence of one unique fluorine environment. This signal is split by the adjacent protons into a doublet of quartets.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups. The spectrum is dominated by two strong absorption bands:

-

A sharp, intense peak around 1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester group.[7]

-

A strong, broad band in the 1120-1130 cm⁻¹ region, corresponding to the C-F bond stretch.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure. Under electron ionization (EI-MS), the molecular ion peak [M]⁺ is observed at m/z = 120. The spectrum also shows characteristic fragment ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 75) or the entire ester functional group.[8]

Conformational Analysis and Stereoelectronics

The presence of the highly electronegative fluorine atom at the α-position significantly influences the molecule's preferred three-dimensional shape. The conformation around the Cα-C(O) bond is governed by a balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. Theoretical calculations and spectroscopic studies on similar structures suggest that the most stable conformer is one where the C-F bond is gauche to the C=O bond. This arrangement allows for a stabilizing interaction between the lone pair electrons of the carbonyl oxygen and the antibonding orbital (σ*) of the C-F bond.

Caption: Lowest energy conformer showing the gauche C-F and C=O relationship.

Applications in Drug Development and Beyond

Ethyl 2-fluoropropionate is a valuable building block precisely because it allows for the controlled introduction of an α-fluoro ester moiety.[9][10] This structural motif is highly sought after in medicinal chemistry.

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions, enhancing a molecule's affinity for its biological target.[9]

-

Lipophilicity and Bioavailability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[9]

A key application is in the synthesis of nicotinic acid receptor agonists, which are investigated for treating dyslipidemia (abnormal lipid levels).[2][9][11]

Caption: Workflow illustrating the use of ethyl 2-fluoropropionate in drug discovery.

Beyond pharmaceuticals, it is used as a solvent for lithium secondary batteries and as an intermediate in the production of certain pesticides and specialty chemicals.[1][2][10][12]

Safety and Handling

Ethyl 2-fluoropropionate is a flammable liquid and vapor.[3][13] It can cause skin and serious eye irritation.[13][14] Some sources also indicate potential toxicity if swallowed, inhaled, or in contact with skin.[3]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-Fluoropropionate. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Fluoropropionate in Pharmaceutical R&D. Retrieved from [Link]

-

Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7370. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Ethyl 2-Fluoropropionate: A Key Fluorinated Intermediate for Your Synthesis Needs. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropropionic acid ethyl ester - Optional[MS (GC)]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2-fluoropropionate | 349-43-9 [chemicalbook.com]

- 3. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. 349-43-9 | Ethyl 2-Fluoropropionate [fluoromart.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Buy Ethyl 2-Fluoropropionate | 349-43-9 [smolecule.com]

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2-Fluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 2-fluoropropionate is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The strategic incorporation of a fluorine atom at the α-position of the propionate backbone imparts unique chemical properties that influence its reactivity and the physiological characteristics of its derivatives. This guide provides a comprehensive exploration of the chemical reactivity of ethyl 2-fluoropropionate, offering insights into the causality behind experimental choices and providing validated protocols for its key transformations. We will delve into reactions at the ester moiety and the α-carbon, supported by mechanistic discussions and practical guidance for laboratory applications.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Ethyl 2-fluoropropionate (CAS: 349-43-9) serves as a key intermediate in the synthesis of a variety of fluorinated compounds, including nicotinic acid receptor agonists for treating dyslipidemia.[2] Its unique reactivity profile, governed by the interplay between the ester functional group and the electron-withdrawing fluorine atom, makes it a versatile tool for synthetic chemists. This guide will systematically explore the chemical behavior of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of ethyl 2-fluoropropionate is fundamental for its safe handling and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₉FO₂ | [3] |

| Molecular Weight | 120.12 g/mol | [3] |

| Boiling Point | 122.5-123 °C | [4] |

| Density | 0.997 g/mL | [4] |

| Flash Point | 29 °C | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group and the α- and β-protons of the propionate chain. The α-proton signal is split by both the adjacent methyl protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the α-carbon bearing the fluorine, and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum displays a strong absorption band characteristic of the C=O stretching of the ester group.

-

Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and to analyze fragmentation patterns.

For detailed spectra, refer to the [3] and .[6][7]

Safety and Handling

Ethyl 2-fluoropropionate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Chemical Reactivity

The reactivity of ethyl 2-fluoropropionate can be broadly categorized into two main areas: reactions involving the ester functional group and reactions occurring at the α-carbon. The presence of the electronegative fluorine atom significantly influences the reactivity at both sites.

Reactions at the Ester Functional Group

The ester group of ethyl 2-fluoropropionate undergoes typical reactions such as hydrolysis, transesterification, reduction, and aminolysis.

Hydrolysis of the ester to the corresponding carboxylic acid, 2-fluoropropionic acid, can be achieved under both acidic and basic conditions.

Mechanism of Base-Catalyzed Hydrolysis:

Caption: Base-catalyzed hydrolysis of ethyl 2-fluoropropionate.

Experimental Protocol: Base-Catalyzed Hydrolysis of a Related α-Fluoroester

This protocol for a related compound can be adapted for ethyl 2-fluoropropionate.

-

To a solution of ethyl 2-fluoro-2-arylpropanoate (1.0 eq) in ethanol at 0 °C, add an aqueous solution of sodium hydroxide (4.5 eq).[8]

-

Stir the reaction mixture at room temperature for 3 hours.[8]

-

Acidify the mixture with 1 M hydrochloric acid.[8]

-

Extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoropropanoic acid derivative.[8]

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. This reaction is useful for introducing different alkyl groups to the ester moiety.

Experimental Protocol: General Base-Catalyzed Transesterification

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-fluoropropionate in an excess of the desired alcohol (e.g., methanol, propanol).

-

Add a catalytic amount of a strong base, such as sodium methoxide or sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Upon completion, neutralize the catalyst with a weak acid.

-

Remove the excess alcohol by distillation.

-

Purify the resulting ester by distillation or chromatography.

The ester functionality can be reduced to a primary alcohol, 2-fluoro-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanism of Reduction with LiAlH₄:

Caption: Reduction of ethyl 2-fluoropropionate with LiAlH₄.

Experimental Protocol: General LiAlH₄ Reduction of an Ester

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-fluoropropionate in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting solid and wash it with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

-

Purify by distillation.

Reaction with amines (aminolysis) can convert ethyl 2-fluoropropionate into the corresponding amides. This reaction is typically slower than hydrolysis and may require heating.

Reactions at the α-Carbon

The presence of the electron-withdrawing fluorine atom and the carbonyl group increases the acidity of the α-proton, facilitating the formation of an enolate intermediate. This enolate is a key reactive species in a variety of carbon-carbon bond-forming reactions.

The pKa of the α-proton in esters is typically around 25.[9] The electronegative fluorine atom at the α-position further acidifies this proton through an inductive effect, making enolate formation more favorable compared to its non-fluorinated analog, ethyl propionate.

Caption: Enolate formation from ethyl 2-fluoropropionate.

The enolate of ethyl 2-fluoropropionate can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation.

Experimental Protocol: General Enolate Alkylation

-

In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF at -78 °C.

-

Slowly add a solution of ethyl 2-fluoropropionate in anhydrous THF to the LDA solution and stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The enolate of ethyl 2-fluoropropionate can participate in aldol-type reactions with aldehydes and ketones, and in Claisen condensations with other esters. The fluorine atom can influence the stereochemical outcome of these reactions.

Claisen Condensation:

In a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of a second ester molecule, leading to the formation of a β-keto ester.

Experimental Protocol: General Claisen Condensation

-

To a solution of sodium ethoxide in ethanol, add ethyl 2-fluoropropionate.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and acidify with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting β-keto ester by distillation or chromatography.

As a soft nucleophile, the enolate of ethyl 2-fluoropropionate can undergo a Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds.

Mechanism of Michael Addition:

Caption: Michael addition of an enolate to an α,β-unsaturated carbonyl.

Applications in Synthesis

The versatile reactivity of ethyl 2-fluoropropionate makes it a valuable precursor for the synthesis of more complex molecules. For instance, the products of its enolate chemistry can be further elaborated into various fluorinated heterocycles and other structures of medicinal interest.

Conclusion

Ethyl 2-fluoropropionate exhibits a rich and synthetically useful chemical reactivity. The interplay between its ester functionality and the α-fluoro substituent allows for a wide range of transformations at both the carbonyl group and the α-carbon. A clear understanding of its reactivity, guided by the mechanistic principles and experimental protocols outlined in this guide, will empower researchers to effectively utilize this important fluorinated building block in their synthetic endeavors.

References

-

PubChem. (n.d.). Ethyl 2-Fluoropropionate. National Center for Biotechnology Information. Retrieved from [Link]

- This cit

- This cit

-

Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7374. [Link]

- This cit

- This cit

- This cit

- This cit

-

SpectraBase. (n.d.). 2-Fluoropropionic acid ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-fluoropropionic acid, ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

- This cit

-

LookChem. (n.d.). Cas 349-43-9,Ethyl 2-fluoropropionate. Retrieved from [Link]

- This cit

-

University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

- This cit

- This cit

- This cit

-

ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. Cas 349-43-9,Ethyl 2-fluoropropionate | lookchem [lookchem.com]

- 3. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

The Enantioselective Landscape of Ethyl 2-Fluoropropionate: A Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 2-fluoropropionate, a chiral fluorinated building block, has emerged as a molecule of significant interest. Its stereochemistry is of paramount importance, as the biological activity of its enantiomers can differ substantially. This technical guide provides a comprehensive overview of the chirality of ethyl 2-fluoropropionate, detailing its synthesis, enantioselective resolution, and analytical characterization. We present field-proven methodologies and mechanistic insights to empower researchers in the synthesis and application of enantiopure ethyl 2-fluoropropionate for the advancement of novel therapeutics.

The Significance of Chirality in Fluorinated Building Blocks

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. Consequently, the enantiomers of a chiral drug can display markedly different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even toxic.

The strategic incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. When a fluorine atom is introduced at a stereocenter, as in the case of ethyl 2-fluoropropionate, the resulting enantiomers can have distinct biological profiles. Therefore, the ability to synthesize and analyze enantiomerically pure forms of such building blocks is critical for the development of safe and effective pharmaceuticals. Ethyl 2-fluoropropionate serves as a valuable precursor in the synthesis of various chiral molecules, including fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of Racemic Ethyl 2-Fluoropropionate

The preparation of racemic ethyl 2-fluoropropionate is a crucial first step before proceeding to enantioselective separation. A common and effective method involves the nucleophilic substitution of a halogen atom with fluoride.

Synthetic Pathway: Halogen Exchange

A robust method for the synthesis of racemic ethyl 2-fluoropropionate is the fluorination of ethyl 2-chloropropionate.[1] This reaction is typically carried out using a fluoride salt in a suitable solvent.

Caption: Synthetic scheme for racemic ethyl 2-fluoropropionate.

Experimental Protocol: Synthesis of Racemic Ethyl 2-Fluoropropionate[1]

Materials:

-

Ethyl 2-chloropropionate

-

Potassium fluoride (spray-dried)

-

Tetrabutylammonium bromide

-

N,N-Dimethylformamide (DMF)

-

Triethyl orthoformate

Procedure:

-

To a 2 L four-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add DMF (1100 g), ethyl 2-chloropropionate (273 g, 2.0 mol), tetrabutylammonium bromide (54 g), and triethyl orthoformate (5.5 g).

-

Add potassium fluoride (255.2 g) to the mixture.

-

Stir the mixture and heat to 100°C.

-

Maintain the reaction at 100°C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product by distillation to obtain ethyl 2-fluoropropionate.

Expected Yield: ~66.5% with a purity of ~99.5%.

| Parameter | Value |

| Reactant | Ethyl 2-chloropropionate |

| Reagents | KF, Tetrabutylammonium bromide, Triethyl orthoformate |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | ~66.5% |

| Purity | ~99.5% |

Enantioselective Synthesis: Kinetic Resolution via Lipase-Catalyzed Hydrolysis

The separation of enantiomers from a racemic mixture is a critical step in the production of single-enantiomer drugs. Enzymatic kinetic resolution is a powerful and widely used technique that leverages the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer over the other. Lipases, in particular, have demonstrated excellent efficacy in the resolution of chiral esters.[2]

The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, in an aqueous environment, catalyze the hydrolysis of esters. In the context of a racemic mixture of ethyl 2-fluoropropionate, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in reaction rates allows for the separation of the two enantiomers. The enantioselectivity of the lipase is attributed to the three-dimensional structure of its active site, which creates a chiral environment that preferentially binds one enantiomer.[3]

Caption: Lipase-catalyzed kinetic resolution of ethyl 2-fluoropropionate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Fluoropropionate (Adapted from a similar procedure for Ethyl 2-Fluorohexanoate)[4]

Materials:

-

Racemic ethyl 2-fluoropropionate

-

Pseudomonas lipase (e.g., P-30, Amano International)

-

Phosphate buffer (0.05 M, pH 7.0)

-

Deionized water

-

Sodium hydroxide solution (1 N)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a pH electrode, and an addition funnel, combine deionized water (300 mL), 0.05 M phosphate buffer (300 mL, pH 7.0), and racemic ethyl 2-fluoropropionate (e.g., 0.49 mol).

-

Adjust the pH to 7.0 with a few drops of 1 N sodium hydroxide solution.

-

Add Pseudomonas lipase (e.g., 23 mg) to the mixture.

-

Maintain the reaction at a controlled temperature (e.g., 5-10°C) with vigorous stirring.

-

Keep the pH constant at 7.0 by the controlled addition of 1 N sodium hydroxide solution via a syringe pump.

-

Monitor the progress of the reaction by the consumption of the sodium hydroxide solution. The hydrolysis is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the resulting acid.

-

Once the desired conversion is reached, extract the unreacted (R)-ethyl 2-fluoropropionate with diethyl ether.

-

Acidify the aqueous phase to pH 2.0 with concentrated hydrochloric acid and extract the (S)-2-fluoropropionic acid with diethyl ether.

-

The (S)-2-fluoropropionic acid can then be esterified to (S)-ethyl 2-fluoropropionate if desired.

| Parameter | Value |

| Enzyme | Pseudomonas lipase |

| Substrate | Racemic ethyl 2-fluoropropionate |

| Solvent System | Phosphate buffer/Water |

| pH | 7.0 |

| Temperature | 5-10°C |

| Monitoring | NaOH consumption |

| Products | (R)-Ethyl 2-fluoropropionate and (S)-2-Fluoropropionic acid |

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of the enantiomeric excess (ee) is crucial to validate the success of the chiral resolution. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common and reliable method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds.[4]

Caption: Workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Analysis of Ethyl 2-Fluoropropionate Enantiomers (Representative Method)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: CHIRALPAK OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the ethyl 2-fluoropropionate sample in the mobile phase.

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

| Parameter | Recommended Condition |

| Column | CHIRALPAK OJ-H |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

Conclusion

Ethyl 2-fluoropropionate is a chiral molecule of significant value in the synthesis of advanced pharmaceutical intermediates. This guide has provided a comprehensive overview of its stereochemical importance, methods for its racemic and enantioselective synthesis, and a robust analytical technique for the determination of its enantiomeric purity. The detailed protocols and mechanistic insights presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile fluorinated building block in their research and development endeavors. The mastery of these techniques is essential for the advancement of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7373. Available from: [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.

- Faber, K. (2018).

- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied microbiology and biotechnology, 64(6), 763-781.

- Kazlauskas, R. J., & Bornscheuer, U. T. (2009). Biocatalysis with Lipases and Esterases. In Enzyme Catalysis in Organic Synthesis (pp. 225-282). Wiley-VCH.

- CN105037150A, Method for preparing ethyl 2-fluoropropionate, (2015).

- Schlosser, M., et al. (1996). Kinetic Resolution of 2-Arylpropionic Esters by Lipase-Catalyzed Hydrolysis. Tetrahedron: Asymmetry, 7(6), 1637-1640.

- Takeuchi, Y., et al. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs. Chemical and Pharmaceutical Bulletin, 53(5), 524-528.

- Wong, C. H., & Whitesides, G. M. (1994). Enzymes in Synthetic Organic Chemistry. Pergamon.

- LERNER, R. A., BENKOVIC, S. J., & SCHULTZ, P. G. (1991). At the crossroads of chemistry and immunology: catalytic antibodies. Science, 252(5006), 659-667.

-

Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)-2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 161. Available from: [Link]

- Okamoto, Y., & Yashima, E. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.

- Scriba, G. K. (2016). Chiral recognition in analytical separation sciences–an overview.

- Bertucci, C., & Salvadori, P. (2009). Chiral separations by high-performance liquid chromatography: a bird's-eye view.

- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.

Sources

Synonyms for Ethyl 2-Fluoropropionate

An In-Depth Technical Guide to Ethyl 2-Fluoropropionate for Advanced Research and Development

Executive Summary

Ethyl 2-fluoropropionate is a crucial fluorinated organic compound that serves as a versatile building block in numerous scientific and industrial applications. Characterized by a fluorine atom at the alpha-position of an ethyl ester, this molecule possesses unique physicochemical properties that render it invaluable in pharmaceutical synthesis, materials science, and agrochemical development. The presence of fluorine significantly influences the compound's reactivity, metabolic stability, and electrochemical properties, making it a strategic component for designing advanced molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical characteristics, synthesis protocols, key applications, and safety considerations, tailored for researchers, chemists, and professionals in drug development.

Chemical Identification and Nomenclature

Accurate identification is paramount in scientific research and chemical procurement. Ethyl 2-fluoropropionate is known by several names and identifiers across various chemical databases and suppliers. Understanding these synonyms is critical for comprehensive literature searches and regulatory compliance.

The compound's primary IUPAC name is ethyl 2-fluoropropanoate .[1][2][3] It is also commonly referred to as Ethyl α-fluoropropionate, highlighting the position of the fluorine atom.[1][4]

| Identifier | Value |

| IUPAC Name | ethyl 2-fluoropropanoate[1][2][3] |

| Common Synonyms | 2-Fluoropropanoic Acid Ethyl Ester, 2-Fluoropropionic Acid Ethyl Ester, Ethyl α-fluoropropionate[1][2][4][5] |

| CAS Numbers | 349-43-9, 127306-59-6[1][2][3] |

| Molecular Formula | C₅H₉FO₂[1][2][6] |

| Molecular Weight | 120.12 g/mol [1][2][3] |

| InChI | InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3[1][2] |

| InChI Key | ODMITNOQNBVSQG-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | CCOC(=O)C(C)F[1][2] |

| EC Number | 638-940-4[2] |

| NSC Number | 102760[1][2][4] |

Physicochemical Properties

The physical and chemical properties of Ethyl 2-fluoropropionate dictate its behavior in reactions and applications. It is a colorless to light yellow liquid with a characteristic fruity odor.[4][6]

| Property | Value |

| Appearance | Colorless to light yellow, clear liquid[4][5][6] |

| Boiling Point | 122.5 - 125 °C[3][7] |

| Density | ~0.997 g/mL[3][7] |

| Flash Point | 29.5 °C[3] |

| Solubility | Soluble in organic solvents; sparingly soluble in water[4] |

Synthesis Methodologies

The synthesis of Ethyl 2-fluoropropionate can be achieved through several routes, most commonly involving nucleophilic fluorination. The choice of method often depends on the desired scale, yield, and stereoselectivity.

Principle of Synthesis: Nucleophilic Substitution

A prevalent and industrially viable method is the nucleophilic substitution of a leaving group (typically chlorine) at the α-position of an ethyl propionate precursor with a fluoride source. This reaction leverages a polar aprotic solvent to enhance the nucleophilicity of the fluoride anion.

Detailed Experimental Protocol: Synthesis via Halogen Exchange (Halex) Reaction

This protocol describes the synthesis of Ethyl 2-fluoropropionate from Ethyl 2-chloropropionate using potassium fluoride.

Materials:

-

Ethyl 2-chloropropionate (1.0 eq)

-

Potassium Fluoride (KF, anhydrous, 1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (phase-transfer catalyst, 0.02 eq)

-

Triethyl orthoformate (scavenger, 0.0025 eq)

Procedure:

-

Reaction Setup: In a 2L four-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add DMF (1100 g), Ethyl 2-chloropropionate (273 g, 2.0 mol), tetrabutylammonium bromide (54 g), and triethyl orthoformate (5.5 g).[6]

-

Addition of Fluorinating Agent: Add anhydrous potassium fluoride (255.2 g) to the mixture.[6] The use of a phase-transfer catalyst is crucial for facilitating the transfer of the fluoride ion into the organic phase.

-

Reaction Execution: Stir the mixture vigorously and heat to 100°C. Maintain this temperature and monitor the reaction for 12 hours.[6] Progress can be tracked using Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product is purified directly by distillation to yield Ethyl 2-fluoropropionate.[6] This method has been reported to produce the final compound with a purity of 99.5% and a yield of approximately 66.5%.[6]

Alternative Synthesis Routes

-

Fluorination of 2-Chloropropionate with HF: This method involves reacting 2-chloropropionic acid ethyl ester with hydrogen fluoride at elevated temperatures (50-200 °C) in the presence of a catalyst, with reported yields up to 83%.[1]

-

Using Modern Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) can also be employed for the fluorination of corresponding hydroxyesters, often under milder conditions.[3]

Safety, Handling, and Storage

Proper handling of Ethyl 2-fluoropropionate is essential due to its hazardous properties.

-

GHS Hazards: The compound is classified as a flammable liquid and vapor (H226). [1][2][5]It may also cause skin and eye irritation (H315, H319). [1][2]Some notifications indicate potential toxicity if swallowed, inhaled, or in contact with skin. [2]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [4][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][5]Ground and bond containers and receiving equipment to prevent static discharge. [5]

Conclusion

Ethyl 2-fluoropropionate is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its various synonyms and identifiers all point to a molecule whose unique, fluorine-imparted properties provide chemists and researchers with a versatile platform for developing next-generation pharmaceuticals, advanced materials, and effective agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for harnessing its full potential.

References

-

PubChem. (n.d.). Ethyl 2-Fluoropropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]

Sources

- 1. Buy Ethyl 2-Fluoropropionate | 349-43-9 [smolecule.com]

- 2. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 2-Fluoropropionate | 349-43-9 | TCI AMERICA [tcichemicals.com]

- 6. Ethyl 2-fluoropropionate | 349-43-9 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Discovery and history of alpha-fluorinated esters

An In-depth Technical Guide: The Genesis and Synthetic Evolution of Alpha-Fluorinated Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a transformative tool in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Among the vast landscape of organofluorine compounds, α-fluorinated esters represent a uniquely valuable class of molecules, serving as both critical synthons and potent bioactive agents. Their story is one of chemical ingenuity, tracing a path from the challenging early days of fluorine chemistry to the sophisticated and highly selective synthetic methods available today. This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of α-fluorinated esters, offering field-proven insights and detailed experimental frameworks for the modern researcher.

Part 1: A Historical Perspective on the Carbon-Fluorine Bond

The Dawn of Organofluorine Chemistry

The journey into organofluorine chemistry was initially one of immense difficulty. The extreme reactivity of elemental fluorine thwarted numerous attempts at its isolation until Henri Moissan's landmark success in 1886.[1][2][3] This pivotal achievement unlocked the door to a new realm of chemical possibilities. The first organofluorine compounds were reported even before fluorine's isolation, with early pioneers like Dumas, Péligot, and Borodin demonstrating that fluorine could be incorporated into organic structures, albeit through indirect methods.[1][2][4] Alexander Borodin, for instance, synthesized benzoyl fluoride in 1862 by treating benzoyl chloride with potassium bifluoride, a foundational example of halogen exchange (halex) reactions.[1][2][4]

The First Forays into α-Fluorinated Esters

While a single, definitive "discovery" of the first α-fluoro ester is not prominently documented, the foundational work of Belgian chemist Frédéric Swarts in the 1890s laid the essential groundwork.[1][3] Swarts pioneered the use of reagents like antimony trifluoride (SbF₃) for halogen exchange, replacing chlorine or bromine atoms with fluorine.[3] It is from this work that the first rational syntheses of α-fluorinated esters can be inferred. The logical and most accessible route at the time involved the nucleophilic displacement of a halide from a readily available α-haloester, a strategy that, in principle, remains a cornerstone of modern synthesis.

These early methods were often characterized by harsh conditions, the use of aggressive reagents, and limited substrate scope. The challenge lay in controlling the reactivity of the fluoride source and preventing side reactions like elimination. Nevertheless, this pioneering era established the feasibility of creating the C-F bond adjacent to a carbonyl group, setting the stage for decades of methodological refinement.

Part 2: The Modern Synthetic Toolkit: Strategies and Protocols

The synthesis of α-fluorinated esters has evolved from brute-force halogen exchange to a diverse array of sophisticated and highly selective methodologies. These can be broadly categorized into two primary strategies: nucleophilic and electrophilic fluorination.

Strategy 1: Nucleophilic Fluorination

This approach involves the displacement of a suitable leaving group (e.g., Br, Cl, OTs) at the α-position by a nucleophilic fluoride source. While conceptually simple, the efficacy of this SN2 reaction is highly dependent on overcoming the challenges of fluoride's high charge density and its strong solvation in protic solvents.

Featured Protocol: Phase-Transfer Catalyzed Fluorination of an α-Bromoester

This method leverages an inexpensive fluoride source, potassium fluoride (KF), and a phase-transfer catalyst to enhance its reactivity in an organic medium.

Experimental Protocol:

-

Apparatus and Reagent Preparation: A flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar is charged with the α-bromoester (1.0 eq.), spray-dried potassium fluoride (2.5 eq.), and 18-crown-6 (0.1 eq.).

-

Solvent Addition and Inert Atmosphere: Anhydrous acetonitrile is added to the flask to create a slurry. The system is then purged with an inert gas (e.g., Argon) for 10-15 minutes.

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 82°C) and stirred vigorously.

-

Monitoring: The reaction progress is monitored periodically by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude oil is redissolved in diethyl ether, washed sequentially with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The final product is purified by silica gel column chromatography.

Causality and Self-Validation:

-

Spray-Dried KF: The use of spray-dried KF is a self-validating step; its high surface area is critical for reactivity. Standard, crystalline KF would result in significantly lower or no conversion under these conditions.

-

18-Crown-6: This crown ether selectively complexes the K⁺ ion, creating a more "naked" and therefore more nucleophilic fluoride anion in the organic phase. The success of the reaction validates the catalyst's function.

-

Anhydrous Aprotic Solvent: Acetonitrile is chosen to avoid hydrogen-bonding interactions that would solvate and deactivate the fluoride anion, a phenomenon that would be observed as poor reactivity in protic solvents.

Strategy 2: Electrophilic Fluorination

This powerful and often milder strategy involves the reaction of an electron-rich species, such as an enolate or silyl enol ether, with an electrophilic "F⁺" source. The development of stable, easy-to-handle N-F reagents has made this the preferred method for many complex applications.

Featured Protocol: Fluorination of a Silyl Ketene Acetal with Selectfluor®

This protocol first generates a reactive nucleophile (a silyl ketene acetal) from the parent ester, which is then trapped by the electrophilic fluorinating agent Selectfluor® (F-TEDA-BF₄).[5]

Experimental Protocol:

-

Silyl Ketene Acetal Formation:

-

A solution of the parent ester (1.0 eq.) in anhydrous THF is prepared in a flame-dried flask under an Argon atmosphere and cooled to -78 °C (dry ice/acetone bath).

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30-45 minutes at -78 °C.

-

Trimethylsilyl chloride (TMSCl) (1.2 eq.) is added, and the reaction is allowed to slowly warm to room temperature. This intermediate is often used directly or purified quickly.

-

-

Fluorination Reaction:

-

The solution containing the silyl ketene acetal is re-cooled to -78 °C.

-

Selectfluor® (1.2 eq.), dissolved in anhydrous acetonitrile, is added dropwise to the reaction mixture.

-

-

Monitoring and Quenching: The reaction is stirred at low temperature until TLC analysis indicates complete consumption of the silyl ketene acetal. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

Work-up and Purification: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.

Causality and Self-Validation:

-

Enolate Generation at -78 °C: The kinetic deprotonation with LDA at low temperature ensures the specific formation of the desired enolate, preventing side reactions like Claisen condensation. Failure to maintain low temperature would lead to a complex mixture of products.

-

Use of Selectfluor®: This reagent is a crystalline, stable solid, making it far safer and more convenient than alternatives like F₂ gas. Its efficacy in this reaction, yielding a clean product, validates its role as a potent yet controllable electrophilic fluorine source.[6]

Data Summary: A Comparative Analysis

| Feature | Nucleophilic Fluorination (KF/18-Crown-6) | Electrophilic Fluorination (Selectfluor®) |

| Fluoride Source | Potassium Fluoride (KF) | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| Substrate | α-Haloester or α-Sulfonyloxyester | Parent Ester (via enolate/silyl enol ether) |

| Typical Yields | 50–85% | 70–95% |

| Conditions | High Temperature (Reflux) | Low Temperature (-78 °C to RT) |

| Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, broad functional group tolerance, high selectivity |

| Limitations | Harsh conditions can lead to elimination, requires activated substrates | Higher cost of fluorinating agent, requires stoichiometric strong base |

Part 3: Visualizing the Chemistry

Diagrams created in DOT language provide a clear visual representation of the underlying chemical processes.

Caption: SN2 mechanism for nucleophilic fluorination.

Caption: Experimental workflow for electrophilic fluorination.

Part 4: Impact and Future Directions

The ability to synthesize α-fluorinated esters with precision has had a profound impact on drug discovery. An estimated 25% of all pharmaceuticals on the market contain fluorine, a testament to the element's powerful influence on molecular properties.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable α-position can dramatically increase a drug's half-life.

-

Modulation of pKₐ: As the most electronegative element, fluorine exerts a powerful inductive effect, which can lower the pKₐ of adjacent acidic protons, influencing a molecule's ionization state and receptor binding interactions.

-

Conformational Control: The introduction of a fluorine atom can induce subtle but significant changes in molecular conformation, pre-organizing a drug candidate into its bioactive shape for enhanced potency.

The field continues to advance rapidly. Current research focuses on developing catalytic enantioselective methods to access chiral α-fluorinated esters, exploring greener and more cost-effective fluorinating agents, and leveraging flow chemistry for safer, scalable production.[7][8][9] The rich history and dynamic evolution of α-fluorinated ester synthesis ensure that these molecules will remain at the forefront of chemical innovation for years to come.

References

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Hiyama, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 94(7), 271-287. Retrieved from [Link]

-

Hiyama, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Mass Spectrometry Society of Japan, 66(2), 53-61. Retrieved from [Link]

-

Sandford, G. (2007). Organofluorine chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1850), 323-336. Retrieved from [Link]

-

Ni, C., Hu, M., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1163-1184. Retrieved from [Link]

-

Sanz-Cuesta, M., Vicent, C., & Juaristi, E. (2009). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron, 65(35), 7274-7279. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Retrieved from [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. Retrieved from [Link]

-

Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773-782. Retrieved from [Link]

-

Bunnelle, W. H., McKinnis, B. R., & Narayanan, B. A. (1990). Difluorination of esters. Preparation of. alpha.,. alpha.-difluoro ethers. The Journal of Organic Chemistry, 55(2), 768-770. Retrieved from [Link]

-

Hopkinson, M. N., & Gouverneur, V. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(85), 15521-15534. Retrieved from [Link]

-

Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 3-17. Retrieved from [Link]

- Google Patents. (n.d.). EP1780194A1 - Process for production of optically alpha-fluoro-carboxylic ester derivatives.

-

Sodeoka, M., et al. (2006). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Synlett, 2006(12), 1899-1902. Retrieved from [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl α-fluoropropionate

Abstract